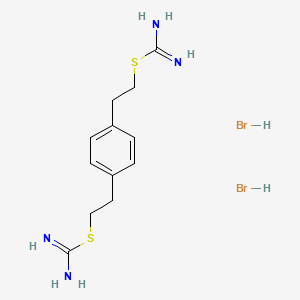
1,4-PB-ITU-Dihydrobromid
Übersicht
Beschreibung
S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea: is an organic compound belonging to the class of benzene and substituted derivatives. It is characterized by the presence of isothiourea groups attached to a phenylene-bis(ethanediyl) backbone.
Wissenschaftliche Forschungsanwendungen
S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes
Wirkmechanismus
The mechanism of action of S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea involves its interaction with specific molecular targets. It is known to inhibit nitric oxide synthase, an enzyme responsible for the production of nitric oxide. This inhibition can lead to various physiological effects, including vasodilation and modulation of immune responses .
Biochemische Analyse
Biochemical Properties
1,4-PB-ITU Dihydrobromide has been shown to inhibit three isozymes of NOS: inducible NOS (iNOS), endothelial NOS (eNOS), and neuronal NOS (nNOS). The Ki values for these isozymes are 7.6 nM, 360 nM, and 16 nM, respectively . This suggests that 1,4-PB-ITU Dihydrobromide interacts with these enzymes, potentially altering their activity and the production of NO.
Cellular Effects
The inhibition of NOS by 1,4-PB-ITU Dihydrobromide can have significant effects on cellular function. NO is involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
1,4-PB-ITU Dihydrobromide exerts its effects at the molecular level by inhibiting NOS, thereby reducing the production of NO This can lead to changes in gene expression and alterations in cellular signaling pathways
Metabolic Pathways
Vorbereitungsmethoden
The synthesis of S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea typically involves the reaction of 1,4-phenylenediamine with ethylene diisothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or column chromatography .
Analyse Chemischer Reaktionen
S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of thiourea derivatives.
Substitution: The isothiourea groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, forming corresponding substituted products
Vergleich Mit ähnlichen Verbindungen
S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea can be compared with other similar compounds, such as:
S,S’-(1,3-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea: This compound has a similar structure but with a 1,3-phenylene linkage instead of 1,4-phenylene.
S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea, 2TMS: This derivative contains trimethylsilyl groups attached to the isothiourea moieties.
S,S’-(1,4-Phenylene-Bis(1,2-Ethanediyl))Bis-Isothiourea, 1TMS: Similar to the 2TMS derivative but with only one trimethylsilyl group
Eigenschaften
IUPAC Name |
2-[4-(2-carbamimidoylsulfanylethyl)phenyl]ethyl carbamimidothioate;dihydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4S2.2BrH/c13-11(14)17-7-5-9-1-2-10(4-3-9)6-8-18-12(15)16;;/h1-4H,5-8H2,(H3,13,14)(H3,15,16);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRYHMLYGVNPBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCSC(=N)N)CCSC(=N)N.Br.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Br2N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70474698 | |
| Record name | 1,4-PBIT dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
157254-60-9 | |
| Record name | S,S'-1,4-Phenylene-bis(1,2-ethanediyl)bis-isothiourea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157254609 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-PBIT dihydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70474698 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



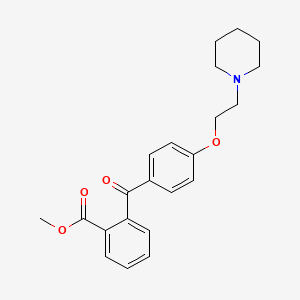
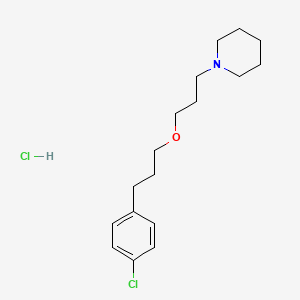
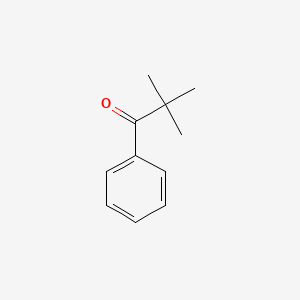
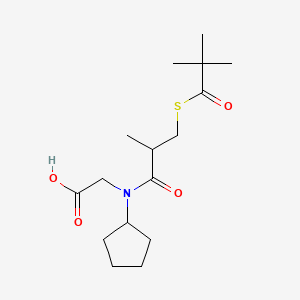


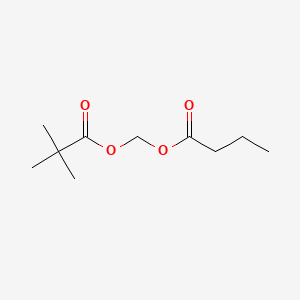
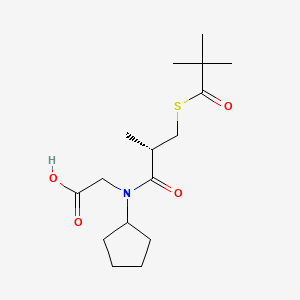



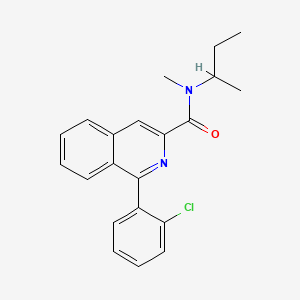
![methyl (2S)-2-[[2-(2-nitroimidazol-1-yl)acetyl]amino]-3-phenylpropanoate](/img/structure/B1678502.png)
